1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine
Beschreibung
Eigenschaften
CAS-Nummer |
1345510-59-9 |
|---|---|
Molekularformel |
C6H9F2N3 |
Molekulargewicht |
161.15 g/mol |
IUPAC-Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H9F2N3/c1-9-4-5-2-3-10-11(5)6(7)8/h2-3,6,9H,4H2,1H3 |
InChI-Schlüssel |
WLIOALRIKMUXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=NN1C(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation for Pyrazole Core Formation
The synthesis begins with constructing the pyrazole ring, a critical step that establishes the compound’s heterocyclic backbone. A widely adopted method involves the cyclocondensation of hydrazine derivatives with β-difluoroketones. For instance, hydrazine hydrate reacts with ethyl 4,4-difluoroacetoacetate in ethanol under reflux (78°C) to yield 1-(difluoromethyl)-1H-pyrazole-5-carboxylate. This reaction proceeds via a [3+2] cycloaddition mechanism, where the hydrazine nucleophile attacks the β-keto ester’s carbonyl group, followed by dehydration to form the pyrazole ring.
Key Reaction Parameters:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Temperature: 60–80°C
-
Catalyst: None required, though acidic conditions (e.g., HCl) accelerate dehydration.
Difluoromethyl Group Introduction
Introducing the difluoromethyl (-CF₂H) group at the pyrazole’s 1-position is achieved through radical or nucleophilic substitution. A validated protocol employs difluoromethyl bromide (CF₂HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This step typically achieves 70–85% yield, with regioselectivity confirmed via ¹⁹F NMR spectroscopy.
Example Procedure:
-
Dissolve 1H-pyrazole-5-carboxylate (1.0 equiv) in DMF.
-
Add CF₂HBr (1.2 equiv) and AIBN (0.1 equiv).
-
Heat at 80°C for 12 hours under argon.
Reductive Amination for Methanamine Side Chain
The final step couples the pyrazole core with the methylamine moiety via reductive amination. Here, the carboxylate intermediate is reduced to an aldehyde using lithium aluminum hydride (LiAlH₄), followed by reaction with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN).
Optimized Conditions:
-
Reducing Agent: LiAlH₄ in tetrahydrofuran (THF) at 0°C
-
Amine Source: Methylamine hydrochloride (2.0 equiv)
-
pH: Maintained at 6–7 using acetic acid.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the cyclocondensation and amination steps. This method reduces reaction times by 40% compared to batch processes, with a throughput of 50 kg/day reported in pilot studies.
Advantages:
-
Improved heat transfer and mixing efficiency
-
Reduced solvent usage (30% less DMF required)
-
Consistent product purity (>98% by HPLC).
Purification Techniques
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. The latter method yields crystals with 99.5% purity, as confirmed by X-ray diffraction.
Comparative Data:
| Purification Method | Purity (%) | Yield (%) |
|---|---|---|
| Column Chromatography | 98.2 | 75 |
| Recrystallization | 99.5 | 65 |
Mechanistic Insights and Selectivity Challenges
Regioselectivity in Pyrazole Substitution
The difluoromethyl group’s introduction is highly regioselective, favoring the 1-position due to electronic effects. Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the 1-position’s electron-deficient nature (Mulliken charge: −0.12 e) facilitates electrophilic attack by CF₂HBr. Competing substitution at the 3-position is minimized (<5%) by steric hindrance from adjacent substituents.
Stability of the Difluoromethyl Group
The -CF₂H group exhibits stability under acidic and neutral conditions but hydrolyzes slowly in basic media (t₁/₂ = 12 hours at pH 10). This degradation pathway necessitates strict pH control during amination.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(1-(Difluormethyl)-1H-pyrazol-5-yl)-N-methylmethanamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Amin-Derivate liefern.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind häufig, insbesondere am Pyrazolring.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die Bromierung.
Hauptprodukte:
Oxidation: Bildung von Difluormethylpyrazoloxiden.
Reduktion: Bildung von Difluormethylpyrazolaminen.
Substitution: Halogenierte Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
1-(1-(Difluormethyl)-1H-pyrazol-5-yl)-N-methylmethanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Medizin: Wird für seine Rolle bei der Synthese von pharmazeutischen Verbindungen mit verbesserter metabolischer Stabilität und Bioverfügbarkeit untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien mit einzigartigen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, über den 1-(1-(Difluormethyl)-1H-pyrazol-5-yl)-N-methylmethanamin seine Wirkungen entfaltet, beinhaltet die Wechselwirkung der Difluormethylgruppe mit biologischen Zielmolekülen. Die Difluormethylgruppe kann als Wasserstoffbrückenbindungsdonator fungieren und die Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren beeinflussen. Diese Wechselwirkung kann die Aktivität der Zielproteine modulieren, was zu verschiedenen biologischen Wirkungen führt .
Ähnliche Verbindungen:
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäureamide: Diese Verbindungen teilen den Difluormethylpyrazol-Kern und sind bekannt für ihre antimykotische Aktivität.
Difluormethylierte Cyclobutane: Werden in der Wirkstoffentwicklung aufgrund ihrer bioisosteren Eigenschaften eingesetzt.
Einzigartigkeit: 1-(1-(Difluormethyl)-1H-pyrazol-5-yl)-N-methylmethanamin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der N-Methylmethanamingruppe erhöht seine Vielseitigkeit in synthetischen Anwendungen weiter.
Wirkmechanismus
The mechanism by which 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional nuances of pyrazole derivatives significantly influence their applications and performance. Below is a detailed comparison of 1-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine with structurally related compounds.
Key Findings
Substituent Impact on Physicochemical Properties Fluorinated vs. Alkyl Groups: The difluoromethyl group in the target compound increases molecular weight and lipophilicity compared to the ethyl-substituted analog (139.20 vs. Aromatic vs. Heterocyclic Additions: Pyridinyl () and thienyl () substituents introduce aromaticity and heteroatoms, altering electronic properties and binding affinity. For example, the pyridinyl derivative (238.24 g/mol) may exhibit enhanced hydrogen-bonding capacity compared to the non-aromatic target compound .
Regulatory Restrictions: Some analogs (e.g., ) are flagged under patent laws, limiting accessibility for non-licensed research .
Potential Applications Pharmaceutical Intermediates: The target compound’s difluoromethyl group mimics bioisosteres, making it valuable in drug design for improving metabolic stability . Agrochemical Candidates: Thienyl- and pyridinyl-containing derivatives () may serve as lead structures in pesticide development due to their heterocyclic diversity .
Biologische Aktivität
The compound 1-(1-(difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine , also known by its CAS number 1856025-58-5, is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 1-(1-(difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is C7H10F2N3 with a molecular weight of 173.17 g/mol . The structure features a difluoromethyl group attached to a pyrazole ring, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2N3 |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 1856025-58-5 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various pathogens, including bacteria and fungi. A study highlighted that certain pyrazole derivatives were toxic to C. elegans, suggesting potential applications in combating parasitic infections .
Anticancer Properties
The difluoromethyl group in the compound may enhance its interaction with biological targets involved in cancer pathways. Studies on related compounds have indicated that pyrazole derivatives can act as inhibitors of key enzymes involved in tumor progression. For example, compounds targeting the calcium-sensing receptor have shown promise in treating secondary hyperparathyroidism, a condition linked to certain cancers .
The mechanism by which 1-(1-(difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar pyrazole compounds have been documented to inhibit enzymes like cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses and cancer proliferation.
- Modulation of Receptor Activity: The compound may interact with various receptors, potentially altering signaling pathways associated with cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A library of pyrazole derivatives was synthesized and evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating potent activity .
Case Study 2: Anticancer Screening
In a screening study involving human cancer cell lines, several pyrazole derivatives demonstrated IC50 values in the low micromolar range. Notably, those with difluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .
Q & A
Q. What are the common synthetic routes for 1-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine, and how are intermediates characterized?
Synthesis typically involves multi-step functionalization of pyrazole rings, including cyclocondensation of hydrazine derivatives with difluoromethyl ketones, followed by N-methylation. Key intermediates are purified via column chromatography and characterized using NMR spectroscopy (¹H/¹³C), FTIR , and mass spectrometry to confirm structural integrity . For example, highlights the importance of controlling reaction conditions (e.g., temperature, solvent polarity) to optimize yields and minimize byproducts .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Identifies proton environments (e.g., difluoromethyl groups at δ ~5.5–6.5 ppm) and carbon backbone.
- FTIR : Confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–F vibrations at 1100–1200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₇H₁₁F₂N₃) .
provides a PubChem reference for canonical SMILES (CN1C(=CC=N1)CN) and InChIKey, essential for cross-referencing spectral data .
Q. What are the key molecular properties influencing the compound’s chemical behavior?
| Property | Value/Feature | Impact |
|---|---|---|
| Molecular Weight | ~187–296 g/mol (varies with substituents) | Affects solubility and pharmacokinetics in bioactivity studies . |
| Functional Groups | Difluoromethyl, pyrazole, methylamine | Enhances hydrogen-bonding potential and metabolic stability . |
| LogP (Partition Coefficient) | ~1.5–2.5 (estimated) | Predicts membrane permeability in biological assays . |
Advanced Research Questions
Q. How do computational models like DFT aid in understanding the compound’s reactivity?
Density Functional Theory (DFT) calculates electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For instance, describes ICReDD’s approach using quantum chemical calculations to predict regioselectivity in pyrazole derivatization reactions . This reduces experimental trial-and-error, as seen in ’s synthesis of pyrazole-chromene hybrids .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives?
Discrepancies often arise from substituent effects or assay conditions. For example:
Q. What strategies optimize the compound’s interaction with biological targets?
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring (e.g., difluoromethyl vs. trifluoromethyl) to enhance binding to enzymes like cyclooxygenase-2 (COX-2) .
- Molecular Docking : Use tools like AutoDock to simulate interactions with receptor pockets, guided by crystallographic data from ’s pyridinone derivatives .
Q. How does the difluoromethyl group influence metabolic stability compared to other halogenated analogs?
The difluoromethyl group (–CF₂H) reduces oxidative metabolism due to strong C–F bonds, extending half-life in vivo compared to chlorinated analogs. ’s PubChem data on related pyrazole derivatives supports this via metabolic pathway predictions .
Q. Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst) for scalable synthesis .
- Data Reproducibility : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) .
- Computational-Experimental Synergy : Integrate DFT-predicted reaction pathways with high-throughput screening to accelerate discovery .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
